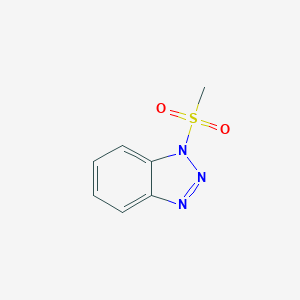

1-(Methylsulfonyl)-1H-benzotriazole

描述

Contextualization within Benzotriazole (B28993) Chemistry and Derivatives

To appreciate the role of 1-(Methylsulfonyl)-1H-benzotriazole, one must first understand the foundation from which it is derived: the benzotriazole scaffold.

Benzotriazole, a bicyclic compound composed of a benzene (B151609) ring fused to a triazole ring, was first synthesized in the late 19th century. gsconlinepress.com Initially, it gained prominence for its industrial applications, most notably as a highly effective corrosion inhibitor for metals like copper. gsconlinepress.comwikipedia.org However, by the mid-20th century, its potential in medicinal chemistry began to be recognized. gsconlinepress.com

The benzotriazole nucleus is now widely regarded as a "privileged structure" in drug discovery and medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile scaffold for developing new therapeutic agents. gsconlinepress.comnih.gov Its structure is featured in several pharmaceutical drugs and experimental compounds. nih.gov The broad-spectrum biological activity of benzotriazole derivatives is attributed in part to its role as an isostere of the naturally occurring purine (B94841) nucleus. nih.gov This versatility has spurred extensive research into its derivatives for a wide array of pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory agents. gsconlinepress.comnih.govgsconlinepress.comijpsr.com

The addition of a methylsulfonyl (-SO₂CH₃) group to the benzotriazole ring at the 1-position to form this compound significantly alters the parent molecule's properties. The sulfonyl group is strongly electron-withdrawing, which has several important consequences:

Activation of the Benzotriazole Leaving Group: The primary role of the methylsulfonyl group in this context is to transform the benzotriazole moiety into an excellent leaving group. This activation is crucial for the compound's function as a reagent in various chemical transformations.

Enhanced Stability and Reactivity: The unique electronic properties conferred by the fused benzene and triazole rings provide a balance of stability and reactivity. researchgate.net The methylsulfonyl group further modulates this, creating a stable, easy-to-handle solid that acts as a potent reagent. The sulfonyl group can form strong covalent bonds with nucleophilic sites on other molecules, facilitating reactions.

Increased Polarity: The presence of the sulfonyl group can increase the polarity of the molecule, which can influence its solubility in various solvents. nih.gov

Importance in Contemporary Organic Synthesis

The structural and electronic properties of this compound make it a highly valuable asset in the modern organic synthesis laboratory.

Benzotriazole itself is renowned for its utility as a synthetic auxiliary—a component that is easily incorporated into a molecule to facilitate a specific transformation and then cleanly removed. lupinepublishers.comnih.govlupinepublishers.comindexcopernicus.com this compound exemplifies this principle. It serves as a key reagent for introducing the methylsulfonyl group into other molecules or, more commonly, for facilitating coupling and substitution reactions where the benzotriazole portion acts as a superior leaving group. For instance, it is used in peptide coupling, where it has been shown to reduce side reactions compared to other common reagents.

The reactivity of this compound allows it to participate in a variety of important chemical reactions. Its primary application is as a sulfonating agent and as an activating agent in coupling reactions. The compound is involved in several key transformations, including:

Substitution Reactions: The activated methylsulfonyl benzotriazole moiety can be readily displaced by nucleophiles, enabling the formation of new bonds.

Coupling Reactions: It serves as an efficient coupling agent, particularly in the formation of amides from carboxylic acids and amines. The reaction proceeds through an acylbenzotriazole intermediate.

Sulfonylation: It can be used to introduce the CH₃SO₂- group onto various substrates.

The table below summarizes some of the key reaction types involving this reagent.

| Reaction Type | Role of this compound | Resulting Transformation |

| Amide Bond Formation | Activating agent for carboxylic acids | Forms a stable acylbenzotriazole intermediate that readily reacts with amines to yield amides. |

| Substitution | Provides an excellent leaving group (-Bt) | Facilitates nucleophilic substitution at the carbon to which the benzotriazole was attached. |

| Sulfonylation | Sulfonylating agent | Transfers the methylsulfonyl group to a nucleophile. |

Scope and Research Objectives for this compound Studies

Ongoing and future research concerning this compound is focused on several key objectives. A primary goal is the expansion of its synthetic utility by exploring its reactivity with a broader range of substrates and under greener, more efficient reaction conditions. Scientists aim to develop novel transformations that leverage its unique properties, potentially leading to the synthesis of complex molecules and new heterocyclic systems that are otherwise difficult to access. indexcopernicus.comnih.gov Furthermore, there is continued interest in understanding the precise mechanisms of its reactions to optimize yields and minimize byproducts. This includes comparative studies against other activating reagents to clearly define its advantages in specific synthetic contexts. The overarching goal is to fully exploit this versatile reagent to streamline synthetic pathways and enable the construction of valuable chemical entities for various applications.

Structure

3D Structure

属性

IUPAC Name |

1-methylsulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-13(11,12)10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMZSDGGKVRGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355128 | |

| Record name | 1-(Methylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37073-15-7 | |

| Record name | 1-(Methylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methanesulfonyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Methylsulfonyl 1h Benzotriazole

Established Synthetic Routes and Reaction Conditions

The most common and well-documented method for synthesizing 1-(Methylsulfonyl)-1H-benzotriazole involves the direct sulfonylation of benzotriazole (B28993) with methanesulfonyl chloride.

This foundational method involves the reaction of 1H-benzotriazole with methanesulfonyl chloride in the presence of a base. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the sulfonyl chloride. A yield of 91% has been reported for this method using pyridine (B92270) as the base. Another common solvent choice is anhydrous tetrahydrofuran (B95107) (THF).

A crucial element in the synthesis of this compound is the use of a base. The primary function of the base is to deprotonate the acidic N-H of the benzotriazole ring, forming the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) (TEA) and pyridine. nih.gov The choice of base can influence the reaction rate and yield. For instance, pyridine has been used to achieve a high purity product after crystallization.

| Base | Role | Reference |

| Triethylamine (TEA) | Proton scavenger, facilitates nucleophilic attack | |

| Pyridine | Proton scavenger, solvent, facilitates high purity |

| Parameter | Condition | Purpose | Reference |

| Temperature | 0–10°C | Control exothermicity, minimize side reactions | nih.gov |

| Addition of Reagents | Dropwise | Maintain stable temperature | nih.gov |

| Reaction Time | 12-24 hours | Ensure complete conversion | |

| Atmosphere | Anhydrous | Prevent hydrolysis of methanesulfonyl chloride |

For the industrial-scale production of this compound, the cost of raw materials is a significant consideration. A cost analysis indicates that methanesulfonyl chloride is a dominant cost factor. The scalability of the established synthesis route is feasible, as demonstrated by a patent describing the synthesis of a related compound on a multi-hundred-gram scale. nih.gov This process involves the use of common industrial solvents like benzene (B151609) and standard workup procedures such as extraction and crystallization. nih.gov

Alternative approaches that could be amenable to industrial scale-up include microwave-assisted synthesis and solid-phase synthesis. Microwave irradiation has been shown to accelerate similar reactions, potentially reducing energy consumption and reaction times. Solid-phase synthesis, where benzotriazole is immobilized on a resin, could simplify purification and allow for the recycling of reagents, although yields may be moderate due to steric hindrance.

Reaction of Benzotriazole with Methanesulfonyl Chloride

Advanced Synthetic Approaches and Innovations

Recent research has focused on developing more efficient and environmentally friendly methods for N-sulfonylation reactions, including the use of catalytic systems.

An innovative approach to the N-sulfonylation of benzotriazoles involves the use of a catalytic amount of iodine. While a specific example for this compound is not detailed, a general procedure for the N-sulfonylation of benzotriazoles has been reported. This method utilizes sodium sulfinates as the sulfonyl source and iodine as the catalyst in a mixed solvent system of ethyl acetate (B1210297) and water at room temperature. For the synthesis of 1-phenylsulfonylbenzotriazole, this catalytic method achieved a 97% yield.

This catalytic process offers a milder and potentially more sustainable alternative to traditional methods that require stoichiometric amounts of base and often harsher conditions. The use of sodium methanesulfinate (B1228633) in place of sodium benzenesulfinate (B1229208) would be the logical adaptation of this method for the synthesis of this compound.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Established Route | Benzotriazole, Methanesulfonyl Chloride, Base (e.g., TEA, Pyridine) | Anhydrous solvent, 0-10°C | Well-documented, high yield | Requires stoichiometric base, controlled low temperature |

| Catalytic Route | Benzotriazole, Sodium Methanesulfinate, Iodine (catalyst) | EtOAc/H₂O, Room Temperature | Milder conditions, catalytic | May require specific sulfinate salt |

Preparation of N-Acylbenzotriazole Intermediates

N-acylbenzotriazoles are valuable and stable intermediates in organic synthesis, often serving as neutral acylating agents and alternatives to more reactive acyl chlorides. thieme-connect.comorganic-chemistry.orgthieme-connect.com They are particularly useful for the preparation of primary, secondary, and tertiary amides under mild, neutral conditions. organic-chemistry.orgacs.org

The synthesis of N-acylbenzotriazoles can be achieved by reacting carboxylic acids with 1H-benzotriazole. organic-chemistry.org One method involves the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃) under base-free conditions. organic-chemistry.org This approach is efficient, environmentally friendly, and compatible with a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids, providing good yields. organic-chemistry.org Optimal solvents for this reaction have been identified as dichloromethane (B109758) and chloroform. organic-chemistry.org

Another technique for preparing N-acylbenzotriazoles involves the activation of carboxylic acids with trichloroacetonitrile (B146778) (CCl₃CN). This forms an imidate intermediate that reacts in situ with benzotriazole to yield the desired N-acylbenzotriazole. thieme-connect.com This methodology is suitable for producing both aromatic and aliphatic N-acylbenzotriazoles. thieme-connect.com

Furthermore, an electrochemical synthesis of N-acylbenzotriazoles has been developed using aldehydes and benzotriazole as starting materials. researchgate.net This method proceeds under mild conditions with good to excellent yields and is considered environmentally friendly as it avoids the use of hazardous chemical oxidants. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of compounds like this compound.

Solvent-Free or Environmentally Benign Solvent Approaches

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. The use of ionic liquids (ILs) as alternative solvents in the synthesis of 1,2,3-triazoles is a significant step in this direction. rsc.org Ionic liquids possess desirable properties such as low vapor pressure, non-volatility, and high thermal stability, which can enhance reactivity and selectivity. rsc.org

Solvent-free synthesis is another important green chemistry approach. researchgate.net For instance, the synthesis of benzothiazolium iodide salts, which are precursors to ionic liquids, has been achieved in solvent-free conditions by optimizing reaction parameters. researchgate.net Microwave-assisted synthesis, sometimes conducted in the absence of a solvent, has also been developed for preparing benzotriazole derivatives, offering a simple and novel method. researchgate.net

Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. The development of synthetic methods that maximize atom economy is crucial for minimizing waste.

The electrochemical synthesis of N-acylbenzotriazoles from aldehydes and benzotriazole is a prime example of a process with high atom economy. researchgate.net This method is very clean, producing only hydrogen gas (H₂) as a byproduct from the cathodic reduction. researchgate.net By avoiding superstoichiometric hazardous chemical oxidants and corrosive reagents, waste production is significantly reduced. researchgate.net

Similarly, the use of catalytic systems, such as the iodine-catalyzed sulfonylation, contributes to better atom economy compared to stoichiometric reactions. chemicalbook.com The development of efficient and environmentally friendly methods, like the one using trichloroisocyanuric acid for N-acylbenzotriazole synthesis, also addresses the limitations of previous methods that often involved harsh conditions and low yields, thereby reducing waste. organic-chemistry.org

Iii. Mechanistic Investigations of 1 Methylsulfonyl 1h Benzotriazole Reactivity

Role as a Nucleophile or Electrophile

1-(Methylsulfonyl)-1H-benzotriazole predominantly functions as an electrophile. The electron-withdrawing nature of the methylsulfonyl group, coupled with the electronegativity of the nitrogen atoms in the benzotriazole (B28993) ring, renders the sulfur atom and the adjacent ring carbon atoms susceptible to nucleophilic attack. The sulfonyl group, in particular, can engage with nucleophilic sites on other molecules, leading to the formation of strong covalent bonds and subsequent modification of their activity. This electrophilic character is central to its application as a reagent in organic synthesis, where it participates in substitution reactions.

While the compound itself is electrophilic, it can serve as a precursor to the benzotriazolyl anion, a potent nucleophile. nih.gov However, the primary reactivity of this compound in most synthetic applications involves its role as an electrophilic species.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction pathway for this compound. In these reactions, a nucleophile replaces a substituent on the benzotriazole moiety.

The methylsulfonyl group (-SO₂CH₃) attached to the N1 position of the benzotriazole ring can act as a leaving group, albeit its lability is context-dependent. More commonly, the entire benzotriazole moiety acts as a leaving group. For instance, N-acylbenzotriazoles are effective acylating agents where the benzotriazolide anion is an excellent leaving group. nih.govuniss.it Similarly, in reactions of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with amines, the 1-hydroxybenzotriazolyl anion is eliminated. scirp.org In the case of this compound, the reaction often involves the attack of a nucleophile at the sulfur atom, which can lead to the cleavage of the S-N bond, effectively displacing the benzotriazolide anion.

The reactivity is analogous to that of other sulfonyl derivatives, where the sulfonyl group activates the molecule for nucleophilic attack. The stability of the resulting benzotriazolide anion contributes to the feasibility of these substitution reactions.

The structure of the attacking nucleophile significantly influences the rate and pathway of nucleophilic substitution reactions involving benzotriazole derivatives. Key factors include the nucleophile's basicity, steric hindrance, and the presence of alpha-effects.

Basicity and Nucleophilicity : Generally, a more basic nucleophile is also more reactive. However, the relationship is not always linear, as described by the Brønsted-type plot. For some reactions, a split in the Brønsted plot is observed, indicating different reaction mechanisms or transition state structures for different classes of nucleophiles. frontiersin.org

Steric Hindrance : Increased steric bulk on the nucleophile can hinder its approach to the electrophilic center, thereby decreasing the reaction rate. For example, studies on related systems have shown that the substitution of methyl groups on a nucleophile can decrease its reactivity. frontiersin.org

The Alpha-Effect : Nucleophiles containing an atom with a lone pair of electrons adjacent to the nucleophilic center (an alpha-nucleophile) often exhibit enhanced reactivity that is not predicted by their basicity alone. frontiersin.org This "alpha-effect" can lead to significant rate accelerations.

| Nucleophile Factor | Influence on Reaction with this compound | Example Principle |

|---|---|---|

| Basicity | Generally, higher basicity leads to increased reaction rates. | A stronger base can more effectively attack the electrophilic sulfur center. |

| Steric Hindrance | Increased bulkiness around the nucleophilic center decreases reaction rates. | A tertiary amine may react slower than a primary amine due to steric crowding. frontiersin.org |

| Alpha-Effect | Nucleophiles with an adjacent atom bearing a lone pair (e.g., hydrazine) show enhanced reactivity. | The alpha-effect can stabilize the transition state, lowering the activation energy. frontiersin.org |

Stabilization of Transition States by the Benzotriazole Core

During a reaction, the benzotriazole moiety can stabilize developing charges in transition states through resonance and inductive effects. The nitrogen atoms can delocalize negative charge, making the benzotriazolide anion a stable leaving group. Computational studies on related rhodium-catalyzed reactions have highlighted the importance of the benzotriazole ligand in the catalytic cycle, where isomerization and the formation of cationic species are influenced by the electronic properties of the benzotriazole unit. nih.gov This stabilization of intermediates and transition states can significantly lower the activation energy of a reaction, thereby facilitating the transformation.

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, primarily involving the sulfur atom or the benzotriazole ring system.

Oxidation : The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6) and is generally resistant to further oxidation. However, the benzotriazole ring itself can be oxidized. Studies on the degradation of the parent 1H-benzotriazole by advanced oxidation processes (AOPs) have shown that the reaction proceeds via the addition of hydroxyl radicals to the aromatic ring. nih.gov This leads to the formation of hydroxylated intermediates, which can be further oxidized to dihydroxy and dione (B5365651) species, eventually leading to the opening of the benzotriazole ring to form compounds like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov A similar pathway can be anticipated for this compound under strong oxidizing conditions.

Reduction : The methylsulfonyl group can be reduced, although this typically requires strong reducing agents. More commonly, the benzotriazole ring can be reductively cleaved. For example, reactions of N-acylbenzotriazoles with tributyltin hydride (Bu₃SnH) can lead to the reductive cleavage of the benzotriazole ring with the evolution of nitrogen gas. researchgate.net

Computational Chemistry and Spectroscopic Analysis in Mechanistic Elucidation

Computational chemistry and spectroscopic techniques are indispensable tools for elucidating the reaction mechanisms of this compound.

Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed structural information. The crystal structure of this compound has been determined, revealing key bond lengths, bond angles, and intermolecular interactions like π–π stacking. nih.gov For example, the S-N1 bond length is 1.6919 (12) Å, and the angles around the sulfur atom range from 103.43 (6)° to 120.31 (7)°. nih.gov This data is crucial for understanding the molecule's ground-state geometry and reactivity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇N₃O₂S |

| Molecular Weight | 197.22 |

| Crystal System | Monoclinic |

| S—N1 Bond Length (Å) | 1.6919 (12) |

| S—O1 Bond Length (Å) | 1.4254 (11) |

| S—O2 Bond Length (Å) | 1.4185 (10) |

| N1—S—C8 Angle (°) | 103.43 (6) |

| O1—S—O2 Angle (°) | 120.31 (7) |

Computational Chemistry : Theoretical calculations, such as Density Functional Theory (DFT), are used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and to understand the electronic structure of the molecules involved. For instance, computational studies on the degradation of benzotriazoles by hydroxyl radicals have been used to determine reaction rate constants and identify the most likely reaction pathways. nih.gov Similarly, the mechanism of rhodium-catalyzed coupling reactions involving benzotriazoles was investigated in-depth using a combination of experimental and theoretical methods, which revised a previously proposed mechanism. nih.gov These computational models provide a deeper understanding of the reaction dynamics that is often inaccessible through experimental means alone.

X-ray Crystallography for Structural and Bonding Geometry

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional structure and bonding characteristics of this compound. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis reveals a molecular geometry that is largely as expected when compared to related structures like 1-(p-toluenesulfonyl)-1H-1,2,3-benzotriazole. nih.gov

The methanesulfonyl group is attached to the N1 position of the benzotriazole ring system. nih.gov This attachment is somewhat unsymmetrical, which is evident from the difference between the S—N1—N2 angle (120.12 (9)°) and the S—N1—C7A angle (129.8 (1)°). nih.gov The geometry around the sulfur atom is also distorted, with bond angles ranging from approximately 103.4° to 120.3°. nih.gov

Within the triazole ring, the N—N bond lengths (N1—N2 = 1.389 (2) Å and N2—N3 = 1.288 (2) Å) indicate localized single and double bond character, respectively. nih.gov The annelated benzene (B151609) ring shows less variation in its C-C bond lengths, which range from 1.371 (2) to 1.408 (2) Å. nih.gov

In the crystal lattice, molecules of this compound are organized into columnar stacks through π–π stacking interactions between the benzene rings of adjacent molecules. nih.gov These stacks align along the crystallographic b-axis, with a centroid-to-centroid distance of 3.5865 (8) Å. nih.gov The stability of the crystal structure is further enhanced by a network of weak C—H⋯O and C—H⋯N hydrogen bonds that interconnect the columnar stacks. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₇H₇N₃O₂S |

| Formula Weight | 197.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3685 (3) |

| b (Å) | 7.0627 (2) |

| c (Å) | 12.4994 (3) |

| β (°) ** | 92.984 (2) |

| Volume (ų) ** | 825.93 (4) |

| Z | 4 |

| Temperature (K) | 150 |

| Data sourced from Růžička, et al. (2010). nih.gov |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Degrees (°) |

| S—O1 | 1.425 (1) |

| S—O2 | 1.419 (1) |

| S—N1 | 1.692 (1) |

| S—C8 | 1.744 (2) |

| N1—N2 | 1.389 (2) |

| N2—N3 | 1.288 (2) |

| O1—S—O2 | 120.31 (7) |

| N1—S—C8 | 103.43 (6) |

| S—N1—N2 | 120.12 (9) |

| S—N1—C7A | 129.8 (1) |

| Data sourced from Růžička, et al. (2010). nih.gov |

NMR Spectroscopy for Isomeric and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structure of this compound in solution and for analyzing its isomeric purity. The parent compound, 1H-benzotriazole, can exist in two tautomeric forms, 1H- and 2H-benzotriazole, which can complicate spectral interpretation. researchgate.netresearchgate.net However, in this compound, the methylsulfonyl group's covalent attachment to the N1 nitrogen atom resolves this tautomeric ambiguity, simplifying the NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group and the four aromatic protons on the benzene ring. The methyl protons (SO₂CH₃) would appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent sulfonyl group. The four aromatic protons would appear as a complex multiplet pattern, characteristic of a 1,2-disubstituted benzene ring system.

The ¹³C NMR spectrum would correspondingly show a signal for the methyl carbon and six signals for the aromatic carbons. Two of these aromatic carbon signals correspond to the bridgehead carbons where the triazole and benzene rings are fused, while the other four correspond to the CH carbons of the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the N-sulfonyltriazole moiety.

While specific spectral data for this compound is limited in publicly accessible literature, analysis of related benzotriazole derivatives confirms these general patterns. researchgate.netjcchems.com The absence of additional signal sets confirms the presence of a single isomer, as the N2-substituted isomer is not formed during typical synthesis procedures. jcchems.com

Table 3: Expected NMR Signal Assignments for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -SO₂CH ₃ | ~3.2 | Singlet |

| ¹H | Aromatic C-H | ~7.6 - 8.2 | Multiplet |

| ¹³C | -SO₂C H₃ | Varies | Quartet |

| ¹³C | Aromatic C -H | ~110 - 130 | Doublet |

| ¹³C | Aromatic C (bridgehead) | ~130 - 146 | Singlet |

| Expected shifts are based on general principles and data from related compounds. jcchems.com |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of this compound. nih.gov These computational methods allow for the modeling of reaction pathways, the calculation of activation energies, and the prediction of molecular properties that govern reactivity. mdpi.com

For instance, DFT calculations can be used to model the transition states of reactions where this compound acts as a leaving group or an acyl transfer agent. By calculating the energy barriers for these processes, researchers can predict reaction feasibility and outcomes under different conditions, which often show good correlation with experimental results.

These computational studies are also vital for understanding the electronic structure of the molecule. Calculations can determine properties such as the electrophilicity index, which quantifies the compound's ability to accept electrons. The presence of the electron-withdrawing methylsulfonyl group significantly enhances the electrophilic character of the benzotriazole ring, making it a good leaving group in nucleophilic substitution reactions.

Furthermore, quantum chemical methods are used to study the tautomeric preferences of related benzotriazole systems, confirming that for N-substituted derivatives, one tautomer is significantly more stable, which aligns with experimental observations. mdpi.com In studies on the degradation of benzotriazoles, theoretical calculations have been used to map out complex reaction pathways initiated by radicals, identifying primary transformation products and their subsequent reaction steps, which are often consistent with experimental findings. nih.gov

Table 4: Applications of Quantum Chemical Calculations in Studying Benzotriazole Reactivity

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Identification of transition states and intermediates. |

| DFT (e.g., B3LYP functional) | Activation Energy Calculation | Prediction of reaction rates and feasibility. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | Correlation of electronic structure with UV-Vis absorption. researchgate.net |

| Multilevel Procedures (e.g., W1-F12) | Thermochemical Calculations | Determination of enthalpies of formation and bond energies. mdpi.com |

| This table summarizes common applications of computational methods to benzotriazole systems. mdpi.comresearchgate.net |

Iv. Applications of 1 Methylsulfonyl 1h Benzotriazole in Organic Synthesis

General Reagent in Organic Synthesis

As a general reagent, 1-(Methylsulfonyl)-1H-benzotriazole is primarily utilized as an efficient source of the benzotriazolyl anion. acs.org This reactivity allows it to facilitate numerous chemical reactions. It is frequently employed in the formation of sulfonyl derivatives and serves as an effective protecting group for amines. Its crystalline, stable nature makes it a more convenient and often safer alternative to less stable reagents, contributing to its widespread use in both academic research and industrial applications for the production of specialty chemicals. thieme-connect.com

Acylation Reactions via 1-Acyl-1H-benzotriazole Intermediates

A cornerstone of this compound's utility is its reaction with carboxylic acids in the presence of a base, such as triethylamine (B128534), to form 1-acyl-1H-benzotriazole intermediates. acs.orgscielo.org.mx These intermediates are powerful and versatile acylating agents, overcoming the limitations of traditional reagents like acid chlorides, which can be unstable or difficult to handle. scielo.org.mxorganic-chemistry.org The reaction proceeds smoothly, with the methylsulfonyl group acting as an excellent leaving group, facilitating the formation of the acylbenzotriazole.

Formation of Amides, Esters, and Acylated Products

The 1-acyl-1H-benzotriazole intermediates are instrumental in the synthesis of a wide array of acylated products. They react readily with various nucleophiles to form amides and esters in high yields. The reaction of an N-acylbenzotriazole with an amine is a well-established method for forming amide bonds, while reaction with an alcohol yields the corresponding ester. This methodology is valued for its mild conditions and high efficiency. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1-Acyl-1H-benzotriazole | Amine | Amide | |

| 1-Acyl-1H-benzotriazole | Alcohol | Ester | researchgate.net |

| 1-Acyl-1H-benzotriazole | Ketone Enolate | β-Diketone | acs.org |

| 1-Acyl-1H-benzotriazole | Metalated Ketimine | Enaminone | thieme-connect.com |

Regioselective Acylation of Heterocycles

N-acylbenzotriazoles have proven to be exceptionally mild and effective reagents for the regioselective C-acylation of electron-rich heterocycles like pyrroles and indoles. acs.orgnih.gov This is a significant advantage, particularly when the corresponding acid chlorides are unstable or inaccessible. nih.gov The regioselectivity of the acylation can be precisely controlled. For instance, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), N-acylbenzotriazoles react with pyrrole (B145914) or N-methylpyrrole to produce 2-acylpyrroles in excellent yields. nih.govacs.org Conversely, by employing a sterically demanding protecting group such as the triisopropylsilyl (TIPS) group on the pyrrole nitrogen, the acylation is directed to the 3-position. acs.orgnih.gov

Table: Regioselective Acylation of Pyrroles with N-Acylbenzotriazoles

| Pyrrole Substrate | Acylating Agent | Catalyst | Major Product | Reference |

|---|---|---|---|---|

| Pyrrole | N-Acylbenzotriazole | TiCl₄ | 2-Acylpyrrole | nih.gov |

| N-Methylpyrrole | N-Acylbenzotriazole | TiCl₄ | 2-Acyl-N-methylpyrrole | nih.gov |

Synthesis of Diketones

The application of N-acylbenzotriazoles extends to the synthesis of diketones. They are efficient C-acylating reagents for the regioselective conversion of ketone enolates into β-diketones (1,3-diketones). scielo.org.mxacs.orgorganic-chemistry.org This method provides a reliable route to these important synthetic building blocks. Furthermore, N-acylbenzotriazoles have also been documented as reagents in the synthesis of 1,2-diketones, highlighting their versatility in constructing dicarbonyl compounds. scielo.org.mx

Conversion of Imines to Enaminones

N-acylbenzotriazoles are highly effective for the acylation of imine anions, leading to the formation of enaminones. thieme-connect.comscielo.org.mx Enaminones are valuable synthetic intermediates, especially in heterocyclic chemistry. The process involves the metalation of a ketimine using a strong base, such as lithium diisopropylamide (LDA), followed by acylation with an N-acylbenzotriazole. thieme-connect.com This method results in good to excellent yields of the desired enaminone products and represents a significant improvement over older methods that used esters for acylation. thieme-connect.com

Peptide Synthesis and Peptidomimetics

In the intricate field of peptide synthesis, benzotriazole-derived reagents are indispensable. While 1-hydroxybenzotriazole (B26582) (HOBt) is a well-known additive used with coupling agents to suppress racemization and improve efficiency, this compound (MsBt) also plays a role. thieme-connect.com It has been demonstrated that MsBt can reduce side reactions, such as the formation of urea, during peptide coupling, leading to enhanced reaction efficiency. thieme-connect.com

The benzotriazole (B28993) methodology is also central to the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Specifically, benzotriazole-mediated synthesis has been successfully applied to the creation of aza-peptides, where a nitrogen atom replaces the α-carbon of an amino acid residue. researchgate.net This modification can impart desirable properties, such as increased stability against enzymatic degradation. The efficient coupling facilitated by N-(N-Pg-azadipeptidoyl)benzotriazoles with amino acids or peptide fragments enables the construction of these complex peptidomimetic structures. researchgate.net

Reagent for Amino Acid and Peptide Synthesis

In the realm of peptide synthesis, the formation of the amide bond is the most critical step, requiring the activation of a carboxylic acid. This compound functions as an effective activating reagent for this purpose. It reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive intermediate, an N-acylbenzotriazole. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, leading to the formation of a peptide bond.

The key advantage of this methodology is the stability and ease of handling of the N-acylbenzotriazole intermediates compared to traditional acid chlorides or anhydrides. nih.gov This approach allows for the efficient synthesis of dipeptides and tripeptides, often with high yields and preservation of chiral integrity, which is paramount in peptide chemistry. thieme-connect.comnih.gov The methylsulfonyl group on the benzotriazole nitrogen makes it an excellent leaving group, facilitating the initial activation of the carboxylic acid.

Use in Peptide Coupling Reactions

The primary role of this compound in peptide coupling is to serve as a precursor to the active coupling species. The reaction proceeds via a two-step sequence:

Activation: The carboxylic acid of the first amino acid reacts with this compound. The benzotriazole moiety is transferred to the acyl group, forming an N-acylbenzotriazole and releasing methanesulfonic acid. The methylsulfonyl group enhances the electrophilicity at the N1 position of the benzotriazole, making it an efficient acyl acceptor.

Coupling: The newly formed N-acylbenzotriazole is a potent acylating agent. It readily reacts with the free amino group of a second amino acid (or peptide), with the benzotriazolide anion acting as a good leaving group, to form the desired amide (peptide) bond.

This method has been successfully applied to the synthesis of various peptides. For instance, N-Fmoc-protected(α-aminoacyl)benzotriazoles have been used to prepare chiral dipeptides with yields ranging from 77-89%. nih.gov These dipeptidoylbenzotriazoles can then be used in subsequent segment condensations to build longer peptide chains. nih.gov

| N-Protected Amino Acid | Coupling Partner (Free Amino Acid) | Product | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Fmoc-Ala-Bt | H-Gly-OH | Fmoc-Ala-Gly-OH | 85 | thieme-connect.com |

| Fmoc-Val-Bt | H-Phe-OH | Fmoc-Val-Phe-OH | 81 | thieme-connect.com |

| Fmoc-Leu-Bt | H-Ala-OH | Fmoc-Leu-Ala-OH | 88 | nih.gov |

| Fmoc-Phe-Bt | H-Val-OH | Fmoc-Phe-Val-OH | 79 | nih.gov |

Note: The yields are for couplings using N-acylbenzotriazoles, which are formed from reagents like this compound.

Benzotriazole-Based Strategies Towards Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation. Benzotriazole-based reagents are valuable tools in the synthesis of these molecules. tcichemicals.com The N-acylbenzotriazole methodology is particularly useful for creating peptidomimetic macrocycles. By activating dicarboxylic acids with benzotriazole, it is possible to form linkages with various diamines or other bifunctional molecules, leading to the construction of complex cyclic structures that can act as peptide mimics.

While direct use of this compound is as an activator, its role is foundational to the "benzotriazole methodology" that enables the synthesis of diverse peptidomimetic libraries. This strategy relies on the generation of stable, yet reactive, acylating agents that can be used to build non-natural peptide-like structures. tcichemicals.com

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances have demonstrated the novel application of N-sulfonylated benzotriazoles in palladium-catalyzed cross-coupling reactions. These transformations leverage the unique reactivity of the benzotriazole ring when activated by a potent sulfonyl group.

Role as a Leaving Group in Suzuki-Miyaura Reactions

In a significant departure from its role as an acyl-transfer agent, the N-sulfonylated benzotriazole moiety can function as a leaving group in a specialized type of Suzuki-Miyaura reaction. Research has shown that 1-(trifluoromethanesulfonyl)-1H-benzotriazoles, close analogs of this compound, undergo a palladium-catalyzed denitrogenative cross-coupling with aryl and vinyl boronic acids. tcichemicals.comrsc.org

The reaction mechanism is proposed to involve the coordination of a silver salt to the electron-deficient triazole, which facilitates a ring-opening to generate an ortho-amino-arenediazonium intermediate in situ. This transient species then undergoes oxidative addition to the palladium(0) catalyst, loses dinitrogen (N₂), and proceeds through the standard transmetalation and reductive elimination steps of the Suzuki-Miyaura cycle. tcichemicals.comrsc.org The net result is the formation of ortho-amino-substituted biaryls. In this transformation, the entire benzotriazole unit, activated by the sulfonyl group, effectively serves as a leaving group. rsc.org

Scope and Limitations in C-C Cross-Coupling

The scope of this denitrogenative Suzuki-Miyaura coupling has been explored, revealing several key features and limitations.

Scope : The reaction is effective for a range of aryl and vinyl boronic acids, including those with both electron-donating and electron-withdrawing substituents. This allows for the synthesis of a diverse array of ortho-amino-substituted biaryl derivatives. rsc.org Furthermore, the reaction can be conducted under a carbon monoxide atmosphere (carbonylative Suzuki coupling) to yield ortho-amino-substituted biaryl ketones. rsc.org

Limitations : The reaction is highly dependent on the nature of the N-sulfonyl group; an N-triflate group was found to be essential for the desired reactivity. tcichemicals.com A silver salt, such as AgBF₄, is also a required additive to promote the initial ring-opening of the benzotriazole. tcichemicals.com This specific requirement for potent activation and co-catalysis highlights a limitation compared to standard Suzuki-Miyaura couplings of aryl halides. Additionally, like many cross-coupling reactions involving nitrogen-rich heterocycles, catalyst inhibition can be a concern, though the in situ generation of the diazonium species circumvents some of the typical issues seen with pre-functionalized N-H azoles. nih.gov

| Boronic Acid (Ar-B(OH)₂) | Product (ortho-amino-biaryl) | Reported Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 2-Aminobiphenyl | 85 | rsc.org |

| 4-Methoxyphenylboronic acid | 2-Amino-4'-methoxybiphenyl | 81 | rsc.org |

| 4-Fluorophenylboronic acid | 2-Amino-4'-fluorobiphenyl | 78 | rsc.org |

| 4-(Trifluoromethyl)phenylboronic acid | 2-Amino-4'-(trifluoromethyl)biphenyl | 70 | rsc.org |

| Vinylboronic acid pinacol (B44631) ester | 2-Vinylaniline | 65 | rsc.org |

Synthesis of Complex Organic Molecules

The utility of this compound and its analogs extends to the synthesis of complex and biologically active molecules. Its role as a pharmaceutical intermediate is noted, underscoring its importance in drug development pathways. thermofisher.comfishersci.fi

The denitrogenative cross-coupling strategy is particularly powerful as it provides access to ortho-amino-biaryl and biaryl ketone scaffolds. rsc.org These structural motifs are prevalent in a wide range of pharmaceuticals and natural products. The ability to construct these complex fragments in a novel manner demonstrates the synthetic potential of N-sulfonylated benzotriazoles as key reagents. Research has explicitly highlighted the application of this chemistry in the synthesis of bioactive natural products and drugs, confirming its value in complex molecule synthesis. rsc.org

Carbohydrate Synthesis

A review of the scientific literature does not indicate specific or detailed applications of this compound in the field of carbohydrate synthesis. While benzotriazole derivatives are widely used as versatile auxiliaries in organic chemistry, the direct application of this particular sulfonylated compound in glycosylation or other carbohydrate modifications is not prominently documented in available research.

Steroid Synthesis

There is a lack of specific research findings detailing the use of this compound in steroid synthesis. The modification of steroid skeletons often involves robust and specific reagents, and while benzotriazole chemistry is broad, the application of this specific compound for creating steroidal amides or other derivatives has not been a focus of the reviewed literature. nih.gov

Strategies for Enhancing Reactivity in Amide Formation

This compound serves as an effective reagent in amide bond formation, primarily by acting as an efficient acyl transfer agent. Its reactivity stems from the unique properties of the benzotriazole ring system combined with the influence of the methylsulfonyl group.

Activating Groups and Electron-Withdrawing Substituents

The core of this compound's utility in amide synthesis lies in its electronic structure. The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. This property significantly enhances the electrophilicity at the N1 position of the benzotriazole ring.

The mechanism involves the following:

Activation of Carboxylic Acids : The reagent reacts with a carboxylic acid to form an N-acylbenzotriazole intermediate.

Enhanced Leaving Group Ability : The electron-withdrawing nature of the sulfonyl group makes the benzotriazolyl anion an excellent leaving group. This facilitates the subsequent nucleophilic attack by an amine on the carbonyl carbon of the acyl group, leading to the formation of the desired amide with high efficiency.

This activation is crucial for synthesizing amides, including those that are sterically hindered, under relatively mild conditions. The stability of this compound, a white crystalline solid, also makes it a convenient reagent for high-throughput synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, and the synthesis of benzotriazole derivatives for amide formation is no exception. This method offers significant advantages over conventional heating, primarily by reducing reaction times and often increasing product yields. researchgate.netrsc.org

For instance, in the synthesis of 5-substituted benzotriazole amides, a process closely related to the application of N-acylbenzotriazoles, microwave irradiation dramatically improves both the efficiency and the yield of the reaction. rsc.org

| Product | Amine Reactant | Conventional Method Yield | Microwave Method Yield (180 W) |

|---|---|---|---|

| 4a | 2-Methylaniline | 72% | 83% |

| 4b | n-Butylamine | 65% | 85% |

| 4c | Benzylamine | 70% | 93% |

The data clearly illustrates that microwave irradiation provides higher yields in shorter time frames. This green chemistry approach is also applicable to the formation of N-acyl benzotriazoles, which are the key intermediates when using reagents like this compound for amide synthesis. The use of microwave conditions can make the process more efficient, especially in the context of creating libraries of compounds for drug discovery.

Catalytic Additives (e.g., Iodide)

While the use of iodide as a specific catalytic additive for amide formation mediated by this compound is not well-documented, the broader strategy of using catalytic additives to enhance amide bond formation is a cornerstone of modern organic synthesis.

The role of additives is typically to further activate the carboxylic acid or to facilitate the key bond-forming step. In related contexts, various catalysts are employed:

Organocatalysts : Bifunctional organocatalysts, such as those derived from Cinchona alkaloids, have been shown to activate amide C-N bonds under mild conditions. These catalysts often work through hydrogen bonding and other non-covalent interactions to lower the activation energy of the reaction.

Base Catalysts : In many coupling reactions involving benzotriazole reagents, a non-nucleophilic base is used to deprotonate the carboxylic acid, increasing its nucleophilicity towards the coupling agent.

Although specific studies focusing on iodide catalysis with this particular reagent are scarce, research into other catalytic systems demonstrates a continuous effort to improve the efficiency and scope of amide synthesis.

V. Advanced Research Directions and Future Perspectives

Development of Novel Benzotriazole-Based Reagents

The inherent reactivity of the benzotriazole (B28993) moiety makes it an excellent platform for the development of novel reagents with diverse applications. Research is focused on modifying the core benzotriazole structure to create synthons for specialized chemical transformations. The sulfonyl group in 1-(Methylsulfonyl)-1H-benzotriazole acts as a potent activating group, facilitating nucleophilic substitution and making the benzotriazolyl group an excellent leaving group.

Recent advancements have seen the synthesis of a wide array of benzotriazole derivatives designed for specific purposes, including medicinal chemistry and materials science. gsconlinepress.com For instance, novel reagents are being developed for applications in bioconjugation and as building blocks for complex heterocyclic systems. nih.gov The versatility of benzotriazole chemistry allows for the creation of reagents that can introduce the benzotriazole moiety into other molecules to modulate their biological activity or physical properties. nih.gov Researchers have successfully synthesized various derivatives, such as those with antimicrobial and antiviral properties, by leveraging the benzotriazole scaffold. gsconlinepress.comnih.gov

Future work in this area will likely focus on creating more sophisticated reagents with enhanced selectivity and reactivity. This includes the development of chiral benzotriazole auxiliaries for asymmetric synthesis and photo-responsive reagents that can be activated by light for spatiotemporal control of chemical reactions. The exploration of benzotriazole-based reagents in metal-free coupling reactions is another promising avenue, offering more sustainable synthetic routes. gsconlinepress.com

Exploration of New Reaction Pathways and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the development of new synthetic methods. For benzotriazole derivatives, significant research has been dedicated to elucidating the pathways through which they react. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.

For example, studies on the degradation of 1H-benzotriazole by hydroxyl radicals (•OH) have provided detailed mechanistic insights into its environmental fate. nih.gov These studies revealed that addition reactions are the primary degradation pathways, with calculated total rate constants at 298 K being 8.26 × 10⁹ M⁻¹ s⁻¹. nih.gov Key transformation products, such as 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles, have been identified, and their subsequent conversion pathways have been mapped out. nih.gov Similarly, investigations into the ozonation of 1H-benzotriazole have determined reaction kinetics under various pH conditions, showing that the apparent rate constants increase significantly with pH.

Mechanistic investigations have also clarified the reactions of benzotriazole-based peptide coupling agents with alcohols. beilstein-journals.org Studies using ¹⁸O-labeling experiments have shown that these reactions proceed through the formation of intermediate alcohol phosphonium derivatives or tosylates, rather than a direct displacement on the benzotriazole ring. beilstein-journals.org

Future research will continue to explore new reaction pathways involving this compound and related compounds. This includes investigating their role in transition-metal-catalyzed cross-coupling reactions, photoredox catalysis, and multicomponent reactions. A more profound understanding of the underlying mechanisms will enable chemists to design more efficient and selective transformations.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, scalability, and reproducibility. The synthesis of benzotriazole derivatives is well-suited for these modern techniques.

Continuous flow technology has been successfully applied to the synthesis of related heterocyclic scaffolds like benzotriazin-4(3H)-ones. nih.gov In one example, a photocyclization reaction of acyclic aryl triazine precursors was performed under continuous flow conditions using violet light, affording excellent yields in a residence time of only 10 minutes without the need for additives or photocatalysts. nih.gov This approach highlights the potential for developing green and robust processes for benzotriazole-related compounds.

The benefits of flow chemistry include:

Enhanced Safety: Handling potentially hazardous reagents or intermediates is safer as only small quantities are reacting at any given time.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved selectivity and yields.

Scalability: Scaling up production is straightforward by running the flow reactor for longer periods or by using parallel reactors.

Future efforts will likely focus on developing fully automated synthesis platforms for the rapid generation of libraries of benzotriazole derivatives. This would involve integrating flow reactors with automated purification and analysis systems, enabling high-throughput screening for applications in drug discovery and materials science.

Computational Design and Predictive Modeling of Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, reaction mechanisms, and reactivity. For benzotriazole derivatives, computational methods are being used to design new molecules with desired properties and to gain deeper insights into their chemical behavior.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to investigate reaction mechanisms and predict kinetic parameters. For instance, the degradation mechanism of 1H-benzotriazole by •OH radicals was investigated using theoretical calculations, which helped to identify the most favorable reaction pathways and the resulting transformation products. nih.gov These computational predictions were found to be consistent with experimental observations. nih.gov

Molecular docking simulations are another powerful computational tool used to predict the interaction of benzotriazole derivatives with biological targets. This is particularly valuable in drug discovery for designing potent and selective inhibitors. For example, docking studies have been performed to understand how benzotriazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov

The future of this field lies in the development of more accurate and predictive models. The integration of machine learning and artificial intelligence with quantum chemical calculations could accelerate the discovery of new benzotriazole-based reagents and materials with tailored properties. These predictive models could guide experimental efforts, saving time and resources.

Applications in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of the benzotriazole moiety make it an attractive building block for supramolecular assemblies and advanced materials. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, along with its function as a ligand, opens up a wide range of applications.

Incorporating benzotriazole units as pendant groups onto polymer backbones can impart valuable properties to the resulting materials. A significant area of research is the development of anticorrosive coatings. mdpi.comnih.govresearchgate.net

One approach involves grafting benzotriazole onto water-borne polyurethane (WPU) backbones. mdpi.comnih.govresearchgate.net These materials have shown excellent anticorrosive performance. For example, a WPU coating with grafted benzotriazole and N-alkylated amine chain extenders exhibited a superior inhibition efficiency of 99.972% in a 3.5 wt% NaCl solution. mdpi.comnih.gov The cross-linking density of the polymer was found to be a key factor in its protective properties. mdpi.comnih.govresearchgate.net

Another strategy is the synthesis of acrylic polymers with benzotriazole pendant groups. crimsonpublishers.comresearchgate.net Researchers have synthesized polyacrylates containing benzotriazole with the aim of creating new anticorrosive treatments that may offer improved adhesion and self-healing effects. crimsonpublishers.comresearchgate.net

Beyond corrosion inhibition, benzotriazole-based polymers are being explored for applications in organic electronics. They have been used as both donor and acceptor materials in organic solar cells (OSCs). mdpi.com The electron-deficient nature of the benzotriazole unit makes it a suitable component for creating wide-bandgap donor-acceptor conjugated polymers, which are crucial for the development of efficient non-fullerene acceptor (NFA) based OSCs. mdpi.com

| Polymer Type | Pendant Group | Key Findings | Potential Application |

|---|---|---|---|

| Water-Borne Polyurethane (WPU) | Benzotriazole (BTA) | Exhibited 99.972% corrosion inhibition efficiency. mdpi.comnih.gov | Anticorrosive coatings |

| Acrylic Polymer | Benzotriazole | Synthesized for potential improved adhesion and self-healing. crimsonpublishers.comresearchgate.net | Anticorrosive mixtures |

| Donor-Acceptor Conjugated Polymer | Benzotriazole | Used as wide bandgap donors in non-fullerene organic solar cells. mdpi.com | Organic electronics |

Future research in this area will likely focus on creating multifunctional polymers that combine, for example, anticorrosive properties with self-healing capabilities or enhanced electronic properties for next-generation devices.

The nitrogen atoms in the benzotriazole ring can coordinate to metal centers, making benzotriazole and its derivatives versatile ligands in organometallic chemistry and catalysis. rsc.org The use of benzotriazole-based ligands is attractive because they are generally inexpensive, thermally stable, and non-toxic. rsc.orgresearchgate.net

Benzotriazole has been successfully employed as a ligand in various copper-catalyzed cross-coupling reactions, such as the Glaser coupling of terminal alkynes. acs.orgnih.govacs.org In these reactions, the benzotriazole ligand facilitates the catalytic cycle, leading to high yields of the desired products under mild conditions. acs.orgnih.gov The advantages of using benzotriazole as a ligand include the need for a smaller quantity of both the ligand and the copper catalyst compared to other methods. nih.gov

Beyond copper catalysis, palladium complexes with benzotriazole derivative ligands have been synthesized and evaluated for their catalytic activity in reactions like the Mizoroki-Heck reaction. redalyc.org These complexes have also demonstrated potential applications in other areas, such as antifungal agents. redalyc.org

The future of benzotriazole ligands in catalysis will involve the design of more sophisticated ligand architectures to achieve higher catalytic activity and selectivity. This includes the development of chiral benzotriazole ligands for asymmetric catalysis and the immobilization of benzotriazole-based catalysts on solid supports for easier separation and recycling. The exploration of these ligands with a broader range of transition metals will also open up new catalytic possibilities.

| Catalytic Reaction | Metal Catalyst | Role of Benzotriazole | Key Advantages |

|---|---|---|---|

| Glaser Coupling | Copper (CuI) | Efficient Ligand | Mild conditions, high yield, less catalyst/ligand needed. acs.orgnih.gov |

| Mizoroki-Heck Reaction | Palladium (Pd) | Component of the Ligand | Demonstrated catalytic activity for C-C bond formation. redalyc.org |

| General Cross-Coupling (C-C, C-N, C-S) | Copper (Cu), Palladium (Pd) | Bidentate Ligand | Thermally stable, inexpensive, and effective for various coupling reactions. rsc.orgresearchgate.net |

Investigation into Biological and Medicinal Chemistry Applications

The unique structural features of this compound, combining a benzotriazole core with a methylsulfonyl group, make it a compound of interest for various biological and medicinal applications.

Currently, there is a lack of specific published research detailing the enzymatic mechanism studies of this compound. The broader benzotriazole class of compounds is known to interact with various enzymes, often through the nitrogen atoms of the triazole ring coordinating with metal ions in the enzyme's active site. However, without specific studies on the methylsulfonyl derivative, its precise mode of interaction and influence on enzyme kinetics remain an area for future investigation.

Detailed protein interaction studies specifically for this compound are not extensively documented in the current scientific literature. The benzotriazole moiety is known to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for protein binding. For instance, benzotriazole derivatives have been noted for their ability to interact with tubulin. nih.gov However, specific protein binding partners and the affinity of this compound for these targets have yet to be fully elucidated.

There is no direct evidence in the current body of scientific literature to suggest that this compound is an inhibitor of cyclooxygenase (COX) enzymes. While some sulfonamide-containing compounds are known to be selective COX-2 inhibitors, and various heterocyclic compounds have been investigated for their anti-inflammatory properties through COX inhibition, specific studies on the cyclooxygenase inhibitory activity of this compound are absent. mdpi.comnih.govnih.gov

General sources indicate that this compound possesses antibacterial and antifungal properties. It has also been suggested as a synthetic intermediate for the development of antibiotics, antiparasitic agents, and antitumor drugs.

While specific studies on the antimicrobial spectrum and potency of this compound are limited, the broader class of benzotriazole derivatives has demonstrated a wide range of antimicrobial activities. nih.govjrasb.comnih.govresearchgate.netjrasb.com For instance, N-benzenesulfonylbenzotriazole, a structurally related compound, has shown in vitro growth inhibitory activity against the epimastigote and trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov

In the realm of antitumor research, various benzotriazole derivatives have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. nih.govnih.govresearchgate.net However, specific data on the cytotoxic effects of this compound on cancer cell lines are not yet available in the public domain.

The following table summarizes the reported in vitro antiparasitic activity of a related compound, N-benzenesulfonylbenzotriazole, against Trypanosoma cruzi.

| Compound | Parasite Form | Incubation Time (h) | IC50/LC50 (µg/mL) | IC50/LC50 (µM) |

| N-benzenesulfonylbenzotriazole | Epimastigotes | 72 | 21.56 (IC50) | 81.07 (IC50) |

| N-benzenesulfonylbenzotriazole | Trypomastigotes | 24 | 28.40 (LC50) | 106.79 (LC50) |

This data is for a structurally related compound and not this compound.

The benzotriazole nucleus is considered a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the design of new pharmacologically active compounds. nih.gov The presence of the methylsulfonyl group in this compound offers an additional point for modification, potentially influencing the compound's solubility, electronic properties, and biological activity. This compound can be used as a starting material or an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The benzotriazole moiety can be incorporated into other heterocyclic systems to modulate their biological activity. nih.gov This approach has been used to enhance the antimicrobial properties of existing drug classes. For example, the replacement of certain moieties in other heterocyclic compounds with a benzotriazole ring has been shown to influence their biological efficacy. While this is a known strategy in medicinal chemistry, specific examples of this compound being used to modulate the activity of other heterocyclic rings are not yet reported in the literature. beilstein-journals.orgacs.org

Role in Corrosion Inhibition Mechanisms

The study of this compound as a corrosion inhibitor is an emerging area of interest within the broader field of materials protection. While extensive research exists for benzotriazole (BTA) and its various derivatives, specific investigations into the methylsulfonyl variant are less common. However, based on the well-established principles of corrosion inhibition by heterocyclic compounds, the efficacy of this compound is predicated on its molecular structure and its ability to interact with metal surfaces. The presence of the benzotriazole ring, with its nitrogen atoms, and the electron-withdrawing methylsulfonyl group are expected to play a crucial role in its protective action.

The primary mechanism of corrosion inhibition by organic molecules like this compound involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorbed layer can impede both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. The effectiveness of this protective layer is dependent on several factors, including the mode of adsorption, the stability of the adsorbed layer, and the surface coverage.

The adsorption of inhibitor molecules on a metal surface is a critical step in the corrosion inhibition process. This can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the inhibitor molecules and the charged metal surface, while chemisorption involves the formation of stronger coordinate or covalent bonds through charge sharing or transfer between the inhibitor and the metal's vacant d-orbitals. For many benzotriazole derivatives, a combination of both physisorption and chemisorption is often observed.

The adsorption behavior of these inhibitors is often studied using adsorption isotherms, such as the Langmuir, Frumkin, and Temkin models, which describe the relationship between the inhibitor concentration in the solution and the extent of surface coverage. The Langmuir isotherm, for instance, assumes the formation of a monolayer of the inhibitor on the metal surface researchgate.net. Studies on various benzotriazole derivatives have shown that their adsorption often follows the Langmuir isotherm, indicating the formation of a uniform protective layer researchgate.netresearchgate.net.

For this compound, the nitrogen atoms in the triazole ring are expected to be the primary sites for chemical adsorption on a metal surface, such as steel. These nitrogen atoms can donate lone pairs of electrons to the vacant d-orbitals of iron atoms, forming stable coordinate bonds. The benzene (B151609) ring can also contribute to the adsorption through π-electron interactions with the metal surface. The methylsulfonyl group, being electron-withdrawing, would influence the electron density distribution within the molecule, which in turn affects its adsorption characteristics.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the mechanisms of corrosion inhibition at a molecular level. These computational methods allow for the calculation of various molecular properties (quantum chemical parameters) that can be correlated with the inhibition efficiency of a molecule. This approach provides valuable insights into the inhibitor-metal interaction and can guide the design of new and more effective corrosion inhibitors researchgate.net.

Several key quantum chemical parameters are typically calculated to predict the corrosion inhibition potential of a molecule:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemical adsorption and higher inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater capacity to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond strength.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the reactivity of the inhibitor molecule. A smaller energy gap generally implies higher reactivity and, consequently, a greater potential for effective adsorption and corrosion inhibition.

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to stronger electrostatic interactions.

Mulliken Charges: The calculation of partial charges on individual atoms helps to identify the active sites in the molecule that are most likely to interact with the metal surface. For benzotriazole derivatives, the nitrogen atoms typically exhibit significant negative charges, confirming their role as active centers for adsorption.

While a specific, comprehensive DFT study on the corrosion inhibition properties of this compound is not available in the reviewed literature, the principles derived from studies on similar molecules can be applied. The presence of the sulfur and oxygen atoms in the methylsulfonyl group, in addition to the nitrogen atoms of the triazole ring, would likely provide multiple active centers for adsorption onto a metal surface. Theoretical calculations would be invaluable in quantifying the electronic properties of this specific molecule and predicting its interaction with metal surfaces, thereby guiding experimental investigations.

Below is a hypothetical data table illustrating the kind of information that would be generated from a quantum chemical study of this compound, based on typical values for similar corrosion inhibitors.

| Quantum Chemical Parameter | Hypothetical Value | Significance in Corrosion Inhibition |

| EHOMO (eV) | -7.5 | Indicates the tendency to donate electrons to the metal surface. |

| ELUMO (eV) | -1.2 | Reflects the ability to accept electrons from the metal surface. |

| Energy Gap (ΔE) (eV) | 6.3 | A smaller gap suggests higher reactivity and better inhibition. |

| Dipole Moment (μ) (Debye) | 4.5 | A higher value can enhance adsorption through dipole-dipole interactions. |

| Electron Affinity (A) (eV) | 1.8 | Relates to the energy change upon gaining an electron. |

| Ionization Potential (I) (eV) | 7.9 | Represents the energy required to remove an electron. |

| Electronegativity (χ) | 4.85 | Indicates the ability of the molecule to attract electrons. |

| Global Hardness (η) | 3.15 | Measures the resistance to charge transfer. |

Note: The values presented in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Vi. Conclusion

Summary of Key Research Contributions

Research into 1-(Methylsulfonyl)-1H-benzotriazole has primarily focused on its utility as a stable and effective reagent for the transfer of the methylsulfonyl group. A significant contribution lies in its application for the sulfonylation of various nucleophiles. The compound is typically prepared through the reaction of 1H-benzotriazole with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) in an anhydrous solvent such as tetrahydrofuran (B95107).

The reactivity of MSB is centered around the electrophilic nature of the sulfur atom in the methylsulfonyl group, which is activated by the benzotriazole (B28993) leaving group. This facilitates nucleophilic attack by amines, alcohols, and other nucleophiles to form the corresponding sulfonamides, sulfonate esters, and other sulfonylated products. The benzotriazole anion, once displaced, is a relatively stable and poor nucleophile, which helps to drive the reaction forward.

One of the key advantages of MSB is its solid, crystalline nature, making it easier to handle and store compared to the often-unstable sulfonyl chlorides. Its application has been particularly noted in the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds. The reaction of MSB with primary and secondary amines proceeds under mild conditions to afford the desired sulfonamides in good to excellent yields.

Furthermore, MSB serves as a precursor for the generation of the benzotriazolyl anion. This anion can then participate in various other chemical transformations, highlighting the versatility of MSB as a synthetic tool. The methylsulfonyl group enhances the electrophilicity at the N1 position of the benzotriazole ring, enabling efficient coupling reactions.

Below is a table summarizing some of the key applications of this compound in organic synthesis:

| Application | Reactants | Product | Yield (%) | Reference |

| Sulfonamide Synthesis | This compound, Primary/Secondary Amine | N-Alkyl/Aryl-methanesulfonamide | Good to Excellent | |

| Protecting Group for Amines | This compound, Amine | N-Sulfonylated Amine | Varies | |

| Precursor to Benzotriazolyl Anion | This compound, Base | Benzotriazolyl Anion | Not Applicable |

Identification of Remaining Challenges and Open Questions

Despite its utility, the chemistry of this compound is not without its challenges and unanswered questions. A primary area that warrants further investigation is the full scope and limitations of its reactivity. While its effectiveness with simple amines is established, its performance with more complex, sterically hindered, or electronically diverse substrates is not comprehensively documented.

A significant challenge lies in the development of catalytic methods for sulfonylation reactions using MSB. Currently, these reactions are typically stoichiometric, which can be inefficient in terms of atom economy, especially for large-scale syntheses. The development of a catalytic system that could regenerate the active sulfonating agent would be a major advancement.